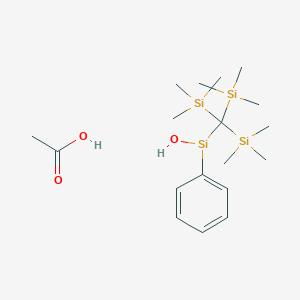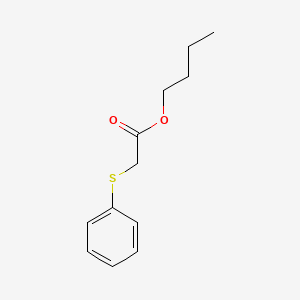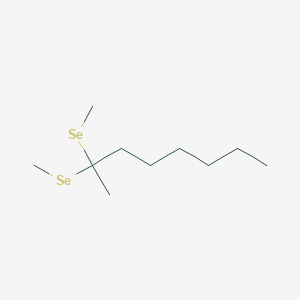
Phosphorous acid, (1-methyl-1-propanyl-3-ylidene)tris(2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene) hexaisotridecyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorous acid, (1-methyl-1-propanyl-3-ylidene)tris(2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene) hexaisotridecyl ester is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various industrial applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphorous acid, (1-methyl-1-propanyl-3-ylidene)tris(2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene) hexaisotridecyl ester involves multiple stepsThe final step involves esterification with hexaisotridecyl alcohol under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise temperature and pressure conditions are maintained. Catalysts are often used to enhance the reaction rate and yield. The process is monitored to ensure the purity and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Phosphorous acid, (1-methyl-1-propanyl-3-ylidene)tris(2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene) hexaisotridecyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form different derivatives.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce various phosphorous-containing compounds .
Aplicaciones Científicas De Investigación
Phosphorous acid, (1-methyl-1-propanyl-3-ylidene)tris(2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene) hexaisotridecyl ester has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antioxidant.
Industry: It is used in the production of various industrial products, including plastics and coatings.
Mecanismo De Acción
The mechanism of action of phosphorous acid, (1-methyl-1-propanyl-3-ylidene)tris(2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene) hexaisotridecyl ester involves its interaction with molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and proteins, modulating their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
- Phosphoric acid, tris(2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene) ester
- Phosphorous acid, tris(2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene) ester
Uniqueness
Phosphorous acid, (1-methyl-1-propanyl-3-ylidene)tris(2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene) hexaisotridecyl ester is unique due to its specific ester groups and the presence of the (1-methyl-1-propanyl-3-ylidene)tris(2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene) moiety. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications .
Propiedades
Número CAS |
67859-73-8 |
|---|---|
Fórmula molecular |
C115H211O9P3 |
Peso molecular |
1830.8 g/mol |
Nombre IUPAC |
[4-[4,4-bis[4-[bis(11-methyldodecoxy)phosphanyloxy]-5-tert-butyl-2-methylphenyl]butan-2-yl]-2-tert-butyl-5-methylphenyl] bis(11-methyldodecyl) phosphite |
InChI |
InChI=1S/C115H211O9P3/c1-93(2)74-62-50-38-26-32-44-56-68-80-116-125(117-81-69-57-45-33-27-39-51-63-75-94(3)4)122-110-87-100(14)103(90-107(110)113(17,18)19)99(13)86-106(104-91-108(114(20,21)22)111(88-101(104)15)123-126(118-82-70-58-46-34-28-40-52-64-76-95(5)6)119-83-71-59-47-35-29-41-53-65-77-96(7)8)105-92-109(115(23,24)25)112(89-102(105)16)124-127(120-84-72-60-48-36-30-42-54-66-78-97(9)10)121-85-73-61-49-37-31-43-55-67-79-98(11)12/h87-99,106H,26-86H2,1-25H3 |
Clave InChI |
LRHFUSALKUBATA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1C(C)CC(C2=CC(=C(C=C2C)OP(OCCCCCCCCCCC(C)C)OCCCCCCCCCCC(C)C)C(C)(C)C)C3=CC(=C(C=C3C)OP(OCCCCCCCCCCC(C)C)OCCCCCCCCCCC(C)C)C(C)(C)C)C(C)(C)C)OP(OCCCCCCCCCCC(C)C)OCCCCCCCCCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-Chlorophenyl)(hydrazinylidene)methyl]phenyl methanesulfonate](/img/structure/B14460964.png)
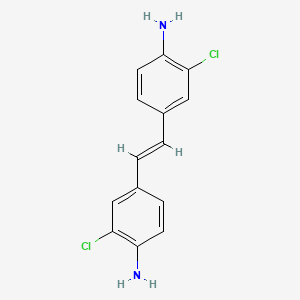
![(4-methoxyphenyl)methyl N-[(2S,3R)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamate](/img/structure/B14460993.png)
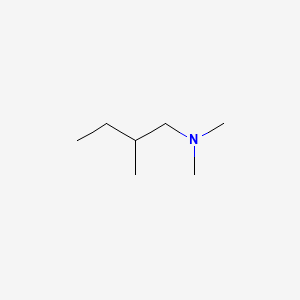
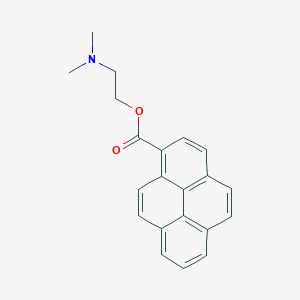
![2H-Cyclopenta[b][1,2]oxazolo[4,5-e]pyridine](/img/structure/B14461005.png)
![Methyl (2-{[(2-methylpropoxy)carbonyl]oxy}phenyl)acetate](/img/structure/B14461008.png)
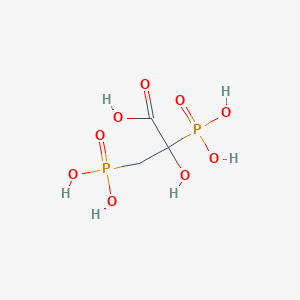


![1-{[(9H-Carbazol-9-YL)amino]methyl}naphthalen-2-OL](/img/structure/B14461036.png)
